2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
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Overview
Description
2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process. One common method includes the Knoevenagel condensation reaction between 4-methylbenzaldehyde and ethyl acetoacetate, followed by cyclization to form the chromene core. The final step involves esterification to introduce the 2-oxoethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also crucial to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo groups to hydroxyl groups.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The chromene core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-2H-chromene-3-carboxylate
- Ethyl 2-oxo-2H-chromene-3-carboxylate
- 4-methyl-6-nitro-2-oxo-2H-chromene-3-carboxylate
Uniqueness
2-(4-methylphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its bioavailability .
Properties
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O5/c1-12-6-8-13(9-7-12)16(20)11-23-18(21)15-10-14-4-2-3-5-17(14)24-19(15)22/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEXFEDTHPIIHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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